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Abstract
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand

the functional proteome, influencing protein activity, localization, and interaction networks.

Among the more recently discovered PTMs, lysine 2-hydroxyisobutyrylation (Khib) has

emerged as a significant and widespread modification. First identified in histones in 2014, Khib

is an evolutionarily conserved PTM found across prokaryotes and eukaryotes.[1] This

modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a

lysine residue, neutralizing its positive charge and introducing a bulkier side chain than

acetylation.[2] These structural alterations suggest a pivotal role for Khib in modulating protein

function. This technical guide provides a comprehensive overview of the current understanding

of Khib, focusing on its regulatory network, its profound impact on cellular metabolism and

gene expression, and its intricate crosstalk with other PTMs. Detailed experimental

methodologies are provided to facilitate further research into this burgeoning field.

The Regulatory Machinery of Lysine 2-
Hydroxyisobutyrylation
The dynamic nature of Khib is tightly controlled by the coordinated action of "writer" enzymes

that install the modification and "eraser" enzymes that remove it.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1230538?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8847014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029451/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Writers (Lysine 2-Hydroxyisobutyryltransferases): The primary enzymes known to catalyze Khib

are the histone acetyltransferases (HATs) p300 and Tip60.[2] Notably, these enzymes exhibit

distinct substrate specificities, suggesting they regulate different cellular pathways through

Khib. For instance, p300-mediated Khib preferentially targets glycolytic enzymes, whereas

Tip60-regulated Khib substrates are enriched in processes like nucleic acid metabolism and

translation.[2][3]

Erasers (Lysine De-2-Hydroxyisobutyrylases): The removal of Khib marks is primarily carried

out by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[4] Knockdown

of HDAC2 or HDAC3 has been shown to increase the global levels of histone Khib.[4]
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Diagram 1: The dynamic regulation of protein Khib by writer and eraser enzymes.

Functional Implications of 2-Hydroxyisobutyrylation
Regulation of Metabolism
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A significant number of proteins modified by Khib are key enzymes involved in central

metabolic pathways.[2] Proteomic studies have revealed extensive 2-hydroxyisobutyrylation of

enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid

metabolism.[2][5] This modification can directly impact enzymatic activity. For example, p300-

mediated Khib of the glycolytic enzyme enolase 1 (ENO1) negatively regulates its catalytic

activity.[6]

Table 1: 2-Hydroxyisobutyrylation Sites on Key Glycolytic Enzymes

Enzyme
Protein
(Human)

Khib Site(s)
Regulatory
Enzyme

Effect on
Activity

Glucose-6-

phosphate

isomerase (GPI)

GPI Multiple p300 Modulated

6-

phosphofructokin

ase, muscle type

(PFKM)

PFKM Multiple p300 Modulated

Fructose-

bisphosphate

aldolase A

(ALDOA)

ALDOA Multiple p300 Modulated

Phosphoglycerat

e kinase 1

(PGK1)

PGK1 Multiple p300 Modulated

Alpha-enolase

(ENO1)
ENO1 K281, K343 p300 Decreased

Data compiled from multiple proteomic studies.[2][5]
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Diagram 2: p300-mediated Khib of key enzymes in the glycolysis pathway.
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Regulation of Gene Expression
Khib is a prevalent modification on histone proteins, suggesting a significant role in the

regulation of chromatin structure and gene expression.[7] Specific histone Khib marks have

been associated with active gene transcription. For example, H4K8hib is an evolutionarily

conserved mark found at actively transcribed genes.[5] The interplay between histone Khib and

other PTMs, such as acetylation, is an active area of investigation, with evidence suggesting

both synergistic and competitive relationships in regulating gene expression.

Table 2: Identified 2-Hydroxyisobutyrylation Sites on Core Histones

Histone Khib Site(s) Putative Function

H2A Multiple
Chromatin structure

modulation

H2B Multiple Chromatin dynamics

H3 Multiple Transcriptional regulation

H4 H4K8, H4K13, H4K78 Transcriptional activation

Data compiled from various proteomic analyses.[6][8]

Crosstalk with Other Post-Translational
Modifications
Khib does not function in isolation. There is significant crosstalk between Khib and other lysine

modifications, such as acetylation (Kac) and succinylation (Ksu).[8] In some instances, the

same lysine residue can be modified by different PTMs, suggesting a competitive interplay that

fine-tunes protein function. For example, in a study on pancreatic cancer, 80 sites on 105

proteins were found to be modified by Khib, Kac, and Ksu.[8] This complex interplay highlights

the need for a multi-faceted approach when studying the functional consequences of Khib.
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The study of Khib relies on two primary experimental approaches: mass spectrometry-based

proteomics for discovery and site-specific identification, and antibody-based methods for

validation and global assessment.

Mass Spectrometry-Based Proteomics
This is the gold standard for identifying and quantifying Khib sites on a proteome-wide scale.

The general workflow involves protein extraction, digestion into peptides, enrichment of Khib-

containing peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[9]
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Diagram 3: A typical workflow for the identification of Khib sites and proteins.
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Detailed Protocol: Immunoaffinity Enrichment of Khib Peptides for Mass Spectrometry

Protein Extraction and Digestion:

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

Quantify protein concentration using a standard method (e.g., BCA assay).

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with

iodoacetamide (IAA).

Digest proteins into peptides using an appropriate protease, such as trypsin.

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

Immunoaffinity Enrichment:

Incubate the peptide mixture with anti-Khib antibody-conjugated beads overnight at 4°C

with gentle rotation.

Wash the beads extensively to remove non-specifically bound peptides. A typical wash

series includes washes with the immunoprecipitation buffer followed by washes with water.

Elute the enriched Khib-containing peptides from the beads using a low-pH solution, such

as 0.1% trifluoroacetic acid (TFA).

LC-MS/MS Analysis:

Analyze the enriched peptides by LC-MS/MS.

Search the resulting MS/MS data against a protein database using software such as

MaxQuant or Mascot, specifying Khib as a variable modification on lysine residues.

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be

employed.[1][9] This involves metabolically labeling proteins in different cell populations with

"light" or "heavy" isotopes of amino acids, allowing for the relative quantification of Khib levels

between samples.[1][9]
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Antibody-Based Detection (Western Blotting)
Western blotting with a pan-anti-Khib antibody is a valuable tool for assessing the global levels

of protein 2-hydroxyisobutyrylation and for validating the results of proteomic studies.

Detailed Protocol: Western Blotting for Khib Detection

Protein Extraction and Quantification:

Extract total protein from cells or tissues as described above.

Determine the protein concentration of the lysates.

SDS-PAGE and Transfer:

Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for Khib overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an

imaging system or X-ray film.
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Conclusion and Future Perspectives
Lysine 2-hydroxyisobutyrylation is a widespread and dynamic PTM that plays a pivotal role in

regulating fundamental cellular processes, particularly metabolism and gene expression. The

identification of its regulatory enzymes has provided a framework for understanding how this

modification is integrated with cellular signaling networks. The methodologies outlined in this

guide provide a robust toolkit for researchers to further explore the functional consequences of

Khib. Future research will likely focus on elucidating the specific roles of Khib in various

physiological and pathological contexts, identifying novel Khib substrates and regulatory

enzymes, and exploring the therapeutic potential of targeting the Khib signaling pathway in

diseases such as cancer and metabolic disorders. The continued development of advanced

proteomic and biochemical techniques will be crucial in unraveling the full complexity of the 2-

hydroxyisobutyrylome.

Need Custom Synthesis?
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post-translational-modifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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